

2-Methyl-6-nitro-2H-indazole molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-6-nitro-2H-indazole**

Cat. No.: **B1265699**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-Methyl-6-nitro-2H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and synthesis of **2-Methyl-6-nitro-2H-indazole**. This compound is a notable intermediate in the synthesis of pharmacologically active molecules, including the anticancer agent pazopanib.[1][2]

Molecular Properties and Structure

2-Methyl-6-nitro-2H-indazole is a heterocyclic aromatic compound. Its core is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The molecule is further substituted with a methyl group at the 2-position of the indazole ring and a nitro group at the 6-position.

The molecular skeleton of **2-Methyl-6-nitro-2H-indazole** is nearly planar.[1][3] The indazole ring system itself is almost perfectly flat, and the attached nitro group is only slightly twisted from the plane of the ring system.[1][2] This planarity is a key feature of its three-dimensional structure. In the crystalline state, the packing of the molecules is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[1][3]

Below is a diagram illustrating the molecular structure of **2-Methyl-6-nitro-2H-indazole**.

Caption: Molecular structure of **2-Methyl-6-nitro-2H-indazole**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Methyl-6-nitro-2H-indazole**.

Table 1: General Molecular Data

Property	Value
Chemical Formula	C ₈ H ₇ N ₃ O ₂ [1] [4]
Molecular Weight	177.17 g/mol [1] [4]
CAS Number	6850-22-2 [4]
InChI Key	RJFYXEGJMSZKIR-UHFFFAOYSA-N [4]

Table 2: Crystallographic Data

Parameter	Value
Crystal System	Monoclinic [1] [4]
Space Group	P2/c [2]
a	3.793 (3) Å [1] [4]
b	12.200 (8) Å [1] [4]
c	16.675 (11) Å [1] [4]
β	95.722 (9)° [1] [4]
Volume (V)	767.7 (9) Å ³ [1]
Z	4 [1]
Temperature (T)	113 K [1]
Radiation	Mo Kα [1]
R-factor	0.035 [1] [4]
wR-factor	0.092 [1] [4]

Experimental Protocols

Synthesis of 2-Methyl-6-nitro-2H-indazole

A common and effective method for the synthesis of **2-Methyl-6-nitro-2H-indazole** involves the methylation of 6-nitro-1H-indazole.^[4] Various alkylation strategies have been developed, with some offering regioselective synthesis to preferentially yield the N2-alkylated product, while others produce a mixture of N1 and N2 isomers that require subsequent purification.^[4]

One established method utilizes dimethyl sulfate as the methylation agent in a mixed solvent system.^{[1][4]}

Materials:

- 6-Nitro-1H-indazole
- Dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)
- Dimethyl sulfate
- Saturated sodium bicarbonate solution
- Sodium sulfate

Procedure:

- Dissolve 2 grams of 6-nitro-1H-indazole in 30 ml of dichloromethane.^[1]
- To this solution, add 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide.^[1]
- Heat the mixture to reflux and maintain for 12 hours.^[1]
- After the reaction is complete, wash the reaction mixture with 10 ml of saturated sodium bicarbonate solution.^[1]
- Extract the aqueous layer with 20 ml of dichloromethane.^[1]

- Dry the combined organic layers with sodium sulfate.[1]
- Evaporate the solvent to yield the product as a yellow solid.[1] The reported yield for this method is 78%. [1]
- If necessary, purify the product to separate the N1-isomer using chromatographic techniques.[4]
- Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution.[1]

The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methyl-6-nitro-2H-indazole**.

Biological Significance

While **2-Methyl-6-nitro-2H-indazole** itself is not known for direct biological activity, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[1][4] Its most prominent role is as a precursor in the manufacturing of pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2]

The nitro group on the indazole ring can be reduced to an amino group, providing a reactive site for further chemical modifications and the construction of more elaborate molecular architectures.[4] This chemical handle is instrumental in its utility in medicinal chemistry and drug development.

Conclusion

2-Methyl-6-nitro-2H-indazole is a well-characterized molecule with a planar structure. Its synthesis is well-documented, and its primary importance lies in its role as a key building block in the synthesis of pharmaceuticals. The detailed crystallographic and molecular data provide a solid foundation for researchers and scientists working on the development of new indazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-6-nitro-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [2-Methyl-6-nitro-2H-indazole molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265699#2-methyl-6-nitro-2h-indazole-molecular-structure\]](https://www.benchchem.com/product/b1265699#2-methyl-6-nitro-2h-indazole-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com